molecular formula C15H17N3O2 B2523118 6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 954254-86-5

6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2523118
CAS No.: 954254-86-5
M. Wt: 271.32
InChI Key: FUBSOULSLMXLJM-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound characterized by its cyclopropyl groups and pyrazolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl groups are introduced through subsequent reactions involving cyclopropyl halides or alkenes.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: Research is ongoing to determine its efficacy in treating various diseases.

  • Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to downstream biological effects. The exact mechanism would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • Cyproconazole: A fungicide with a similar cyclopropyl group.

  • Pyrazolopyridines: Other compounds with a pyrazolo[3,4-b]pyridine core structure.

Uniqueness: 6-Cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-cyclopropyl-1-(1-cyclopropylethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-8(9-2-3-9)18-14-12(7-16-18)11(15(19)20)6-13(17-14)10-4-5-10/h6-10H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBSOULSLMXLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2C3=C(C=N2)C(=CC(=N3)C4CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954254-86-5
Record name 6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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